molecular formula C9H16N2O3S B13167154 N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide

N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide

Cat. No.: B13167154
M. Wt: 232.30 g/mol
InChI Key: CZPPXTYCKPGMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thiomorpholine-1,1-Dioxide Derivatives in Medicinal Chemistry

Thiomorpholine-1,1-dioxide derivatives emerged as critical building blocks in medicinal chemistry during the early 2000s, driven by their structural similarity to morpholine and thiazine rings. The oxidation of thiomorpholine to its 1,1-dioxide form enhances polarity and hydrogen-bonding capacity, making it a favorable scaffold for targeting enzymes and receptors. For example, 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide served as a key intermediate in the synthesis of BMS-955176, a clinical-stage HIV maturation inhibitor. The development of continuous manufacturing processes for such derivatives highlights their industrial relevance, particularly in managing exothermic reactions and optimizing yields.

Table 1: Key Thiomorpholine-1,1-Dioxide Derivatives in Drug Discovery

Compound Application Reference
4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide HIV maturation inhibitor intermediate
Thiomorpholine 1,1-dioxide hydrochloride Antimicrobial agent
3-Thia-6-azabicyclo[3.1.1]heptane 1,1-dioxide Enzyme inhibitor scaffold

Structural Significance of Cyclopropanecarboxamide Moieties in Bioactive Molecules

Cyclopropanecarboxamide incorporates a strained cyclopropane ring fused to a carboxamide group. The ring’s angle strain (60°) introduces unique electronic properties, enhancing binding affinity through van der Waals interactions and conformational restriction. For instance, N-(3,4-dichlorophenyl)cyclopropanecarboxamide demonstrates how halogenation and cyclopropane integration improve lipophilicity and metabolic stability. The carboxamide group facilitates hydrogen bonding with biological targets, as evidenced by its role in kinase inhibitors and GPCR modulators.

Equation 1: Molecular Formula of Cyclopropanecarboxamide
$$ \text{C}4\text{H}7\text{NO} $$
Molecular weight: 85.10 g/mol

Rationale for Hybrid Molecular Architectures in Targeted Drug Design

Hybrid molecules combine pharmacophoric elements to synergize mechanisms of action or overcome resistance. The conjugation of thiomorpholine-1,1-dioxide with cyclopropanecarboxamide aims to exploit dual targeting capabilities. For example, the sulfone group in thiomorpholine-1,1-dioxide may interact with polar enzyme pockets, while the cyclopropane ring enhances membrane permeability. This strategy aligns with successes in anticancer hybrids, where merged scaffolds improve efficacy against multidrug-resistant tumors.

Table 2: Advantages of Hybrid Molecular Architectures

Feature Benefit Example
Dual pharmacophores Concurrent targeting of multiple pathways Anticancer hybrids
Structural rigidity Improved target specificity Cyclopropane-containing inhibitors
Enhanced solubility Balanced hydrophilicity/hydrophobicity Thiomorpholine sulfones

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

N-[(1,1-dioxo-1,4-thiazinan-2-yl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C9H16N2O3S/c12-9(7-1-2-7)11-6-8-5-10-3-4-15(8,13)14/h7-8,10H,1-6H2,(H,11,12)

InChI Key

CZPPXTYCKPGMCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2CNCCS2(=O)=O

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of 2-Amino-4-bromobenzoates

  • Reagents & Conditions:

    • Methyl 2-amino-4-bromobenzoate (4.5 g, 20 mmol)
    • Hydrochloric acid (20%)
    • Sodium nitrite (1.4 g, 0.020 mol)
    • Sulfur dioxide (saturated in acetic acid)
    • Copper(I) chloride (2.0 g, 0.020 mol)
    • Ammonium hydroxide (28%)
    • Tetrahydrofuran (THF)
    • Temperature: 0°C to room temperature
    • Duration: 2–6 hours
  • Procedure:

    • Diazotization of methyl 2-amino-4-bromobenzoate at 0°C with sodium nitrite.
    • Sulfur dioxide bubbling to generate a sulfonium intermediate.
    • Addition of copper(I) chloride facilitates cyclization.
    • Treatment with ammonium hydroxide induces ring closure, yielding the heterocycle.
  • Yield & Data:

    • Approximately 10% yield of 6-bromo-1,1-dioxo-1,2-dihydro-benzo[d]isothiazol-3-one .
    • Characteristic NMR signals: δ 8.44, 8.04, 7.81 ppm.

Chlorination and Bromination via Phosphorus Pentachloride and Trichlorophosphate

  • Reagents & Conditions:

    • Starting from the heterocycle, chlorination with phosphorus pentachloride at 160°C for 16 hours.
    • Bromination using similar conditions with bromine sources.
  • Outcome:

    • Efficient halogenation at the 3-position, enabling further substitution.

Amide Formation: Coupling with Cyclopropanecarboxylic Acid Derivatives

The final step involves coupling the amino-functionalized heterocycle with cyclopropanecarboxylic acid derivatives:

Amidation via Carbodiimide or HATU Coupling

  • Reagents & Conditions:

    • Carboxylic acid derivative of cyclopropanecarboxylic acid.
    • Coupling agents such as N,N'-Diisopropylcarbodiimide (DIC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
    • Base: N,N-Diisopropylethylamine (DIPEA).
    • Solvent: Dimethylformamide or dichloromethane.
    • Temperature: Room temperature to 50°C.
    • Duration: 12–24 hours.
  • Procedure:

    • Activation of the carboxylic acid with the coupling reagent.
    • Addition of the amino-heterocycle derivative.
    • Stirring until completion, followed by purification.

Summary of Preparation Methodology

Step Reagents Conditions Yield Remarks
Synthesis of heterocyclic core Methyl 2-amino-4-bromobenzoate, sodium nitrite, sulfur dioxide, copper(I) chloride 0°C to room temp, 2–6 hours ~10% Diazotization and cyclization
Halogenation Phosphorus pentachloride / bromination agents 160°C, 16 hours Variable Halogenation at position 3
Nucleophilic substitution Thiomorpholine, acetonitrile Reflux, 4–24 hours Variable Formation of the thiomorpholine derivative
Amide coupling Cyclopropanecarboxylic acid derivative, coupling reagents Room temp to 50°C, 12–24 hours High Final amide formation

Research Findings and Data Summary

Method Key Reagents Temperature Reaction Time Typical Yield Notes
Diazotization & cyclization Methyl 2-amino-4-bromobenzoate, sodium nitrite, copper(I) chloride 0°C to RT 2–6 hours ~10% Low yield, requires optimization
Halogenation PCl₅ or brominating agents 160°C 16 hours Variable Efficient halogenation
Nucleophilic substitution Thiomorpholine, acetonitrile 80–120°C 4–24 hours Variable Key step for sulfur heterocycle attachment
Reductive amination Aldehyde/ketone, sodium cyanoborohydride RT–50°C 12–24 hours High Alternative to nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Compounds :

Filgotinib Maleate (JAN: Filgotinib Maleate)

  • Structure : Contains a cyclopropanecarboxamide linked to a triazolo[1,5-a]pyridine core and a 1,1-dioxo-thiomorpholin-4-ylmethyl group .
  • Key Difference : The thiomorpholin substitution occurs at the 4-position (vs. 2-position in the target compound).
  • Application : JAK inhibitor for autoimmune diseases (e.g., rheumatoid arthritis).

N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Structure: Phenyl-substituted cyclopropane with diethylamide and 3-methoxyphenoxy groups . Key Difference: Lacks the thiomorpholin ring; instead, features aromatic and ether substituents. Application: Intermediate in organic synthesis (diastereomeric ratio: 19:1).

N-(Thiazol-2-yl)cyclopropanecarboxamide

  • Structure : Cyclopropanecarboxamide with a thiazole substituent .
  • Key Difference : Thiazole ring replaces the thiomorpholin group.
  • Application : Exhibits fungicidal activity.

1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Structure: Cyclopropane with hydroxyiminoethyl and methoxyphenyl groups . Key Difference: Hydroxyimino and methoxyphenyl substituents instead of thiomorpholin. Application: Studied for structural properties via X-ray crystallography.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight :
    • Target compound: ~300–350 g/mol (estimated).
    • Filgotinib Maleate: 541.58 g/mol .
  • Solubility :
    • Thiomorpholin and sulfonyl groups (in Filgotinib and target compound) may improve water solubility vs. purely aromatic derivatives.
  • Stereochemistry :
    • highlights the importance of stereochemistry in analogs (e.g., S-configuration in thiomorpholin derivatives) .

Biological Activity

N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, highlighting relevant studies, case studies, and data tables that elucidate its pharmacological properties.

Chemical Structure and Properties

The compound features a thiomorpholine ring, which is known for its diverse biological activities. The general structure can be represented as:

C7H12N2O2S\text{C}_7\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This composition suggests potential interactions with various biological targets due to the presence of both nitrogen and sulfur atoms in its structure.

Biological Activity Profiles

The biological activity of this compound has been investigated through various methods, including in silico predictions and experimental assays. Key findings include:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, a study demonstrated that thiomorpholine derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Apoptosis induction
A549 (Lung Cancer)12.3Cell cycle arrest (G2/M phase)
HeLa (Cervical Cancer)10.5Inhibition of mitochondrial function

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs) .

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Pseudomonas aeruginosa128Bacteriostatic

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Study on Anticancer Mechanisms : A comprehensive study analyzed the compound's effect on apoptosis in MCF-7 cells, revealing that it activates caspase pathways leading to programmed cell death .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the compound's ability to combat multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

In Silico Predictions

In silico methods have been employed to predict the biological activity profiles of this compound. These models suggest interactions with various pharmacological targets:

Target Predicted Activity
Protein Kinase B (AKT)Inhibitor
Cyclin-dependent kinase 2 (CDK2)Inhibitor
Histone deacetylase (HDAC)Inhibitor

These predictions indicate a multifaceted mechanism of action that could be explored further for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.